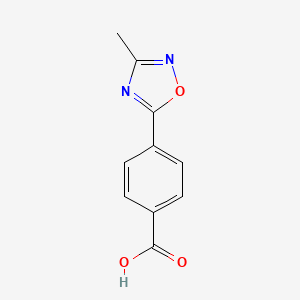

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLPIJOPGBFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622492 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851048-56-1 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

Abstract

This technical guide presents a comprehensive and robust methodology for the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a key structural motif in medicinal chemistry. The 1,2,4-oxadiazole ring system is a valued scaffold in drug discovery, often serving as a bioisosteric replacement for amide and ester functionalities to improve pharmacokinetic profiles such as metabolic stability.[1][2] This document provides a detailed, three-step synthetic pathway, complete with mechanistic insights, step-by-step experimental protocols, and characterization data. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction and Strategic Rationale

The 1,2,4-oxadiazole heterocycle is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Its synthesis is a cornerstone of many drug discovery programs. The target molecule, this compound, is a versatile intermediate, possessing both the stable oxadiazole ring and a reactive carboxylic acid handle for further chemical elaboration.[4]

The most reliable and widely adopted strategy for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction of the resulting O-acylamidoxime intermediate.[5][6] Our selected synthetic strategy leverages this classical approach through a logical and efficient three-step sequence designed for high yield and purity.

The core strategy involves:

-

O-Acylation: Reaction of acetamidoxime with 4-cyanobenzoyl chloride to form the stable O-(4-cyanobenzoyl)acetamidoxime intermediate. This approach strategically utilizes a nitrile group as a masked carboxylic acid, preventing unwanted side reactions of a free acid functionality during the initial coupling and cyclization steps.

-

Cyclodehydration: Thermal intramolecular cyclization of the O-acylamidoxime intermediate to construct the 1,2,4-oxadiazole ring, yielding 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile.

-

Hydrolysis: Conversion of the terminal nitrile group to the target carboxylic acid under controlled acidic or basic conditions.[7]

This pathway is chosen for its robustness, high functional group tolerance, and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of O-(4-cyanobenzoyl)acetamidoxime (Intermediate 1)

Rationale: This initial step involves the nucleophilic acylation of acetamidoxime with 4-cyanobenzoyl chloride. The amidoxime acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Protocol:

-

To a stirred solution of acetamidoxime (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amidoxime) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridine (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford O-(4-cyanobenzoyl)acetamidoxime as a white solid.

Step 2: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (Intermediate 2)

Rationale: The formation of the 1,2,4-oxadiazole ring is achieved through a thermal cyclodehydration reaction.[5] Heating the O-acylamidoxime intermediate in a high-boiling point solvent promotes an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic heterocycle. While this is often a thermal process, base-catalyzed methods (e.g., using MOH/DMSO) can also be highly effective, often proceeding at room temperature.[8][9][10]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the O-(4-cyanobenzoyl)acetamidoxime (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux (approx. 110-140 °C) and maintain for 8-16 hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can often be purified by column chromatography on silica gel or by recrystallization from a solvent like ethanol to yield 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile as a crystalline solid.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is the hydrolysis of the benzonitrile intermediate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[7] Acid-catalyzed hydrolysis, typically with concentrated sulfuric or hydrochloric acid, proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack by water.[11] Care must be taken as the oxadiazole ring can be susceptible to cleavage under overly harsh conditions.[5]

Protocol (Acid-Catalyzed):

-

Suspend 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 50-70% H₂SO₄ v/v).

-

Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until the nitrile intermediate is fully consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

A white precipitate of the carboxylic acid will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques. The following table summarizes typical characterization data.

| Compound | Molecular Formula | MW | Appearance | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected ¹³C NMR (DMSO-d₆, δ ppm) |

| Intermediate 2 | C₁₀H₇N₃O | 185.18 | White Solid | ~8.25 (d, 2H), ~8.05 (d, 2H), ~2.45 (s, 3H) | ~175.0, ~168.5, ~133.0, ~130.5, ~128.0, ~118.5, ~11.5 |

| Final Product | C₁₀H₈N₂O₃ | 204.19 | White Solid | ~13.5 (br s, 1H, COOH), ~8.20 (d, 2H), ~8.15 (d, 2H), ~2.45 (s, 3H) | ~174.5, ~168.0, ~167.0, ~134.0, ~130.0, ~129.5, ~128.0, ~11.0 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on typical values for similar aromatic and heterocyclic systems.[12][13][14]

Safety and Handling

-

4-Cyanobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with moisture.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Use extreme caution and wear acid-resistant gloves, lab coat, and face shield. Always add acid to water, never the other way around.

-

Solvents (DCM, Toluene): Volatile and flammable. Avoid inhalation and skin contact.

All synthetic steps should be carried out by trained personnel in a properly equipped chemical laboratory.

Conclusion

This guide details a validated and efficient three-step synthesis for this compound. The strategy, which involves the formation and subsequent cyclization of an O-acylamidoxime intermediate followed by nitrile hydrolysis, is a classic and reliable method for accessing 3,5-disubstituted 1,2,4-oxadiazoles. The provided protocols are robust and can be adapted for scale-up, providing a solid foundation for researchers requiring this valuable building block for drug discovery and development programs.

References

-

Gomtsyan, A. (2022). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. Available at: [Link]

-

Nilsson, I., et al. (2020). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bora, R. O., et al. (2014).[1][2][15]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-69. Available at: [Link]

-

Javaid, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 371-413. Available at: [Link]

-

Sidneva, V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. Available at: [Link]

-

ResearchGate. (2014).[1][2][15]-Oxadiazoles: Synthesis and Biological Applications. Available at: [Link]

-

ResearchGate. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Available at: [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

-

Baykov, S., et al. (2016). A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO. Tetrahedron Letters, 57(26), 2898-2900. Available at: [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]

-

Yousif, S. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]

-

Sidneva, V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Available at: [Link]

-

Khokhlov, A. L., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available at: [Link]

-

ResearchGate. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

- Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 63(9), 603-608. Available at: [Link]

-

Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid [myskinrecipes.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO - Lookchem [lookchem.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. As a key building block, understanding its fundamental characteristics—such as solubility, acidity, thermal stability, and spectroscopic profile—is paramount for its effective application in research and development. This document synthesizes available data with established analytical methodologies, offering both validated information and field-proven protocols for its characterization. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, and application of novel molecular entities.

Introduction: Strategic Importance in Chemical Synthesis

This compound belongs to a class of compounds featuring a bioisosteric replacement of a carboxylic acid or ester group with a 1,2,4-oxadiazole ring. This structural motif is of high value in medicinal chemistry for its ability to enhance metabolic stability, improve cell permeability, and modulate receptor-binding interactions. The presence of both a terminal carboxylic acid group and a stable heterocyclic core makes this molecule a versatile intermediate for creating more complex derivatives, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.[1] A thorough understanding of its physicochemical landscape is the critical first step in leveraging its full potential.

Chemical Identity and Core Properties

The foundational step in any analytical endeavor is to establish the precise identity and fundamental properties of the subject compound. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[2] |

| Synonyms | N/A | |

| CAS Number | Not explicitly assigned; often cataloged by vendors under specific product numbers. | |

| Molecular Formula | C₁₀H₈N₂O₃ | PubChemLite[2] |

| Molecular Weight | 204.19 g/mol | MySkinRecipes[1] |

| Monoisotopic Mass | 204.0535 Da | PubChemLite[2] |

| Physical Appearance | Typically a white to off-white crystalline powder. | General Observation |

| Purity | Commercially available up to ≥95% | [3] |

Essential Physicochemical Parameters

The behavior of a compound in both biological and chemical systems is dictated by its physical properties. The following sections detail the key parameters for this compound and the standard protocols for their validation.

Melting Point and Thermal Stability

Trustworthiness through Self-Validation: A sharp melting range (typically < 2 °C) as determined by Differential Scanning Calorimetry (DSC) not only provides an accurate transition temperature but also serves as a secondary confirmation of high purity.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of a compound is critical for formulation, reaction chemistry, and bioavailability. As a benzoic acid derivative, its solubility is expected to be pH-dependent.

-

Aqueous Solubility: Low solubility in neutral water is predicted due to the aromatic nature. Solubility increases significantly in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Organic Solvents: Good solubility is expected in polar aprotic solvents like DMSO and DMF. Moderate solubility is likely in alcohols such as methanol and ethanol.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO.

-

Aqueous Addition: Add a small aliquot of each DMSO concentration to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the absorbance at a predetermined wavelength (λ_max) to identify the highest concentration at which no precipitation is observed.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid proton. For benzoic acid, the pKa is approximately 4.2.[4] The electron-withdrawing nature of the 1,2,4-oxadiazole ring is expected to slightly lower the pKa of the title compound, making it a slightly stronger acid than benzoic acid itself. This property is fundamental to predicting its ionization state at physiological pH.

-

Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic and Analytical Characterization

Spectroscopic and chromatographic methods provide an unambiguous structural confirmation and a reliable measure of purity.

Sources

A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details the compound's physicochemical properties, outlines a robust and widely applicable synthetic methodology, and explores its strategic applications in medicinal chemistry. The guide emphasizes the role of the 1,2,4-oxadiazole moiety as a critical bioisostere, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. Safety, handling, and storage protocols are also addressed, providing a complete resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Medicinal Chemistry

The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that offer both novel biological activity and favorable drug-like properties. Among the heterocyclic systems, the five-membered 1,2,4-oxadiazole ring has emerged as a privileged structure. Its prominence is largely due to its function as a bioisostere of ester and amide groups.[1][2] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile. The 1,2,4-oxadiazole ring is chemically robust and resistant to hydrolysis by metabolic enzymes such as esterases and amidases, a common liability for ester- and amide-containing drug candidates.[2] This metabolic stability often translates to improved oral bioavailability and a longer duration of action.

The compound this compound is a bifunctional molecule that masterfully combines this valuable heterocycle with a benzoic acid moiety. This structure makes it an exceptionally useful building block for introducing the 1,2,4-oxadiazole core into larger, more complex molecules. The benzoic acid's carboxylic group provides a convenient chemical handle for further synthetic elaboration, such as amide bond formation, enabling its conjugation to other pharmacophores. Derivatives of this and closely related structures are actively investigated for a wide spectrum of therapeutic applications, including oncology, inflammation, and infectious diseases.[3][4]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development. While this compound is a specific isomer, its properties are often cataloged alongside its close isomer, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. The data for the specific 3-methyl-5-yl isomer is presented below, with data from the 5-methyl-3-yl isomer provided for comparison where necessary.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1799731-37-3 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Isomeric Compound | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid |

| Isomer CAS Number | 95124-68-8[5][6][7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.19 g/mol | Calculated |

| Appearance | White to off-white solid/powder | Typical for class |

| Melting Point | 262 °C (for isomer 95124-68-8) | [8] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in organic solvents like DMSO, DMF; limited solubility in water | [4] |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established transformation in organic chemistry. The most common and reliable method involves the condensation of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride or anhydride), followed by a dehydrative cyclization.

The synthesis of this compound typically starts from terephthalic acid or a mono-protected derivative. The key steps involve the formation of an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to form the stable 1,2,4-oxadiazole ring.

General Synthetic Workflow

The logical pathway for synthesizing the target compound involves reacting a derivative of terephthalic acid with acetamidoxime. This approach ensures the correct placement of the methyl group at the 3-position of the oxadiazole ring and the benzoic acid moiety at the 5-position.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methodologies for 1,2,4-oxadiazole synthesis.

Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate

-

To a stirred suspension of terephthalic acid monomethyl ester (1 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 equiv.) or thionyl chloride (2.0 equiv.) dropwise over 30 minutes. Causality: These reagents convert the carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent condensation with the less nucleophilic amidoxime.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Condensation with Acetamidoxime

-

Dissolve acetamidoxime (1.1 equiv.) in anhydrous pyridine or a mixture of DCM and triethylamine at 0 °C.

-

Add a solution of methyl 4-(chloroformyl)benzoate (1 equiv.) in DCM dropwise to the amidoxime solution.

-

Stir the reaction mixture at room temperature overnight. Causality: The base (pyridine or triethylamine) neutralizes the HCl generated during the reaction, driving the condensation forward to form the O-acyl amidoxime intermediate.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Dehydrative Cyclization and Hydrolysis

-

Dissolve the crude intermediate from Step 2 in a high-boiling solvent such as toluene or xylene.

-

Heat the solution at reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Causality: High temperature provides the energy needed to overcome the activation barrier for the intramolecular cyclization and dehydration, forming the stable aromatic oxadiazole ring.

-

Cool the reaction and remove the solvent under reduced pressure to yield crude methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate.

-

Dissolve the crude ester in a mixture of methanol and 2M sodium hydroxide (NaOH) solution.

-

Stir at 50-60 °C for 2-4 hours until the ester is fully hydrolyzed.

-

Cool the mixture, acidify to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing drug candidates. The oxadiazole ring imparts desirable physicochemical properties, while the benzoic acid provides a point of attachment.

Key Applications:

-

Scaffold for Targeted Therapies: The rigid structure of the oxadiazole-phenyl core serves as a robust scaffold for orienting functional groups to interact with specific biological targets like enzyme active sites or protein-protein interfaces.

-

Bioisosteric Replacement: As previously noted, the 1,2,4-oxadiazole ring is a proven bioisostere for esters and amides, enhancing metabolic stability.[1][2] This is critical for developing orally available drugs.

-

Development of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound can be elaborated into potent inhibitors of protein kinases, which are crucial targets in oncology.

-

Anti-inflammatory and Anticancer Agents: The 1,2,4-oxadiazole nucleus is found in numerous compounds with demonstrated anticancer and anti-inflammatory properties.[3][4]

Conceptual Signaling Pathway Inhibition

Derivatives of this compound can be designed to inhibit key nodes in disease-relevant signaling pathways. For example, a hypothetical drug candidate could be synthesized to target a protein kinase involved in cancer cell proliferation.

Caption: Conceptual inhibition of a kinase signaling pathway by a drug candidate.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds indicates the following precautions should be taken.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a high-value chemical intermediate that provides a direct route to incorporating the metabolically robust 1,2,4-oxadiazole heterocycle into complex molecular architectures. Its well-defined synthesis and bifunctional nature make it an indispensable tool for medicinal chemists. The strategic use of this building block allows for the systematic exploration of chemical space in the pursuit of novel therapeutics with improved pharmacokinetic properties. As the demand for more stable and effective drug candidates grows, the utility and importance of scaffolds like this are set to increase.

References

-

Camci M. T., Chontzopoulou E., Karatoprak G. S., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available from: [Link][1][2]

-

ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. Available from: [Link][1][2]

-

Wieczorek M., Golebiowski A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link][3]

-

SciSpace. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. Available from: [Link]

-

MacFaul P. A., Hall D. A., Tornos J. A., et al. (2013). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 4(7), 1064-1069. Available from: [Link]

-

CP Lab Safety. (n.d.). 4-(5-Methyl-1, 2, 4-oxadiazol-3-yl)benzoic Acid, min 97%, 1 gram. Available from: [Link][5]

-

Krasouskaya G. G., Danilova A. S., Baikov S. V., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]

-

MySkinRecipes. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid. Available from: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid [smolecule.com]

- 5. calpaclab.com [calpaclab.com]

- 6. parchem.com [parchem.com]

- 7. 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID | 95124-68-8 [chemicalbook.com]

- 8. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid [myskinrecipes.com]

- 9. labware-shop.com [labware-shop.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical applicability.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety attached to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight.[4] This guide will walk through the expected spectroscopic data for this compound and the rationale behind its interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides a framework for its acquisition and interpretation. The detailed analysis of the predicted spectra, grounded in established spectroscopic principles and data from related structures, serves as a valuable resource for researchers working with this and similar compounds. The self-validating nature of these complementary techniques ensures a high degree of confidence in the structural assignment.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

- Fei, Q., Liu, C., & Luo, Y. (2022).

- Selva, M., & Perosa, A. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(5), 329-347.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Zhang, Q., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions, 46(40), 13835-13843.

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.

- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 67-76.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

- Baghdad Science Journal. (2016). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. Baghdad Science Journal, 13(4), 762-769.

- Wang, Y., et al. (2017). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. European Journal of Medicinal Chemistry, 138, 108-121.

- Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 67-76.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7), 1234-1245.

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Digital Repository of University of Baghdad. (2016). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-340.

-

National Institutes of Health. (n.d.). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. journalspub.com [journalspub.com]

A Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document will delve into the synthetic routes for its preparation, its physicochemical properties, and explore its potential as a therapeutic agent, grounded in the established principles of bioisosterism and the pharmacological importance of the 1,2,4-oxadiazole moiety. While a detailed historical account of the initial discovery of this specific molecule is not extensively documented in publicly available literature, this guide consolidates current knowledge on its chemical class to inform researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its metabolic stability and ability to act as a bioisostere for amide and ester functional groups make it a valuable component in the design of novel drug candidates.[2] Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design, often employed to enhance a compound's pharmacological and toxicological profile.[2] The 1,2,4-oxadiazole ring, being resistant to hydrolysis, offers a significant advantage over more labile ester and amide linkages.[2]

The subject of this guide, this compound, incorporates this important heterocyclic system. The presence of the benzoic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. Benzoic acid and its derivatives have a long history in medicine and are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

Synthetic Methodologies for 1,2,4-Oxadiazole Containing Benzoic Acids

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring system is a well-established area of organic synthesis. The most prevalent and versatile method involves the cyclodehydration of an O-acyl amidoxime intermediate.[1][6] This intermediate is typically formed from the condensation of an amidoxime with a carboxylic acid or its activated derivative.

A general synthetic pathway to this compound is outlined below. This approach leverages commercially available starting materials and robust chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: 4-cyanobenzoic acid (or a derivative) and acetamidoxime.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Amidoxime

The synthesis begins with the conversion of a nitrile to the corresponding amidoxime. For the synthesis of this compound, the required starting material is acetamidoxime, which can be prepared from acetonitrile.

-

Reaction: Acetonitrile is treated with hydroxylamine in the presence of a base.

-

Detailed Protocol:

-

Dissolve hydroxylamine hydrochloride in a suitable solvent, such as ethanol.

-

Add a base, for example, sodium carbonate or potassium hydroxide, to generate free hydroxylamine.

-

Add acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the conversion is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off any inorganic salts and removing the solvent under reduced pressure to yield the crude acetamidoxime, which can be purified by recrystallization.

-

Step 2: Acylation of the Amidoxime

The next step is the acylation of the prepared amidoxime with a suitable carboxylic acid derivative. In this case, a derivative of terephthalic acid is required. To ensure selective reaction at one of the carboxylic acid groups, a mono-protected terephthalic acid, such as methyl 4-formylbenzoate, is a suitable starting material. This would be oxidized to the corresponding carboxylic acid before use. A more direct approach utilizes 4-cyanobenzoic acid, which would require subsequent hydrolysis of the nitrile. An alternative and often more efficient method is to use an activated form of the carboxylic acid, such as an acyl chloride or to employ coupling agents.

-

Reaction: Acetamidoxime is reacted with an activated form of 4-carboxybenzoic acid (for instance, the methyl ester of 4-chlorocarbonylbenzoic acid).

-

Detailed Protocol using a Coupling Agent:

-

Dissolve 4-(methoxycarbonyl)benzoic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Add acetamidoxime to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the formation of the O-acyl amidoxime intermediate by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove the coupling agent byproducts and then the organic layer is dried and concentrated.

-

Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

The final step is the intramolecular cyclodehydration of the O-acyl amidoxime intermediate to form the stable 1,2,4-oxadiazole ring. This is often achieved by heating.

-

Reaction: The O-acyl amidoxime intermediate undergoes thermal cyclization to yield the 1,2,4-oxadiazole.

-

Detailed Protocol:

-

Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux for several hours.

-

The progress of the cyclization can be monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

Step 4: Hydrolysis of the Ester

If a mono-ester of terephthalic acid was used as the starting material, the final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Reaction: The methyl ester of the 1,2,4-oxadiazole derivative is hydrolyzed using a base, followed by acidification.

-

Detailed Protocol:

-

Dissolve the methyl ester in a mixture of a solvent like methanol or tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

-

Caption: General synthetic workflow for the target molecule.

An alternative approach involves the catalytic oxidation of a corresponding tolyl-substituted 1,2,4-oxadiazole.[7] This method can offer high yields and a shorter reaction sequence.[7]

Physicochemical Properties and Characterization

The physicochemical properties of this compound are important for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [8] |

| Molecular Weight | 204.19 g/mol | [8] |

| Melting Point | 262 °C | [8] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water | N/A |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzene ring and the methyl group. The carbon NMR would show distinct peaks for the carboxylic acid carbon, the carbons of the oxadiazole ring, the aromatic carbons, and the methyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and C-O bonds of the oxadiazole ring.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, its structural features suggest several potential therapeutic applications based on the known activities of related compounds.

Bioisostere for Carboxylic Acids

The 1,2,4-oxadiazole ring can itself be considered a bioisostere of a carboxylic acid, although in this molecule, a carboxylic acid is also present.[9] More commonly, the 1,2,4-oxadiazole serves as a metabolically stable replacement for ester and amide groups, which can be beneficial for improving the pharmacokinetic profile of a drug candidate.[2]

Role in Targeting Specific Receptors and Enzymes

The 1,2,4-oxadiazole scaffold has been incorporated into a wide range of therapeutic agents targeting various biological pathways. For instance, compounds containing this ring have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases.[10] They have also been explored as ligands for cannabinoid receptors (CB2).[11][12]

The benzoic acid moiety in the target molecule provides a key interaction point, often through hydrogen bonding, with the active sites of enzymes or receptors. For example, many cyclooxygenase-2 (COX-2) inhibitors feature a carboxylic acid or a bioisosteric equivalent.[13]

Potential as an Anti-inflammatory or Anticancer Agent

Given that both the 1,2,4-oxadiazole and benzoic acid motifs are found in various anti-inflammatory and anticancer agents, it is plausible that this compound could exhibit such activities.[3][14] Further research, including in vitro and in vivo screening, would be necessary to validate these potential applications.

Conclusion and Future Directions

This compound is a synthetically accessible molecule that combines two pharmacologically relevant moieties: the 1,2,4-oxadiazole ring and a benzoic acid group. While its specific discovery and developmental history are not widely reported, the established synthetic routes for 3,5-disubstituted 1,2,4-oxadiazoles provide a clear path for its preparation. Its structural features suggest potential for development as a therapeutic agent, particularly in areas where bioisosteric replacement of labile functional groups is desirable and where interactions with targets can be mediated by a carboxylic acid.

Future research should focus on the detailed biological evaluation of this compound. A comprehensive screening against a panel of relevant biological targets would be a crucial first step in elucidating its therapeutic potential. Furthermore, optimization of the synthetic protocol to improve yield and purity on a larger scale would be essential for its further development. The exploration of derivatives, through modification of the methyl group or substitution on the benzene ring, could also lead to the discovery of compounds with enhanced potency and selectivity.

References

- B. Wünsch, D. Heimann, C. Lueg, H. de Vries, B. Frehland, D. Schepmann, L. H. Heitman, Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring, MedChemComm, 2017.

- Baykov, S., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.

- G. G. Krasouskaya, A. S. Danilova, S. V. Baikov, A. V. Kolobov, and E. R. Kofanov, Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring, Russian Chemical Bulletin, International Edition, vol. 64, no. 1, pp. 142–145, Jan. 2015.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

- Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(3), 591-600.

- M. S. Akhtar, et al., "A comprehensive review on benzoic acid and its derivatives," YMER, vol. 22, no. 5, pp. 104-118, 2023.

-

MySkinRecipes. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from [Link]

- N. A. Meanwell, "A Synopsis of the Properties and Applications of Benzoic Acid and Its Derivatives in Drug Design," Journal of Medicinal Chemistry, vol. 64, no. 19, pp. 14298-14369, 2021.

-

PubChem. (n.d.). 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from [Link]

-

R. E. T. and M. N. I. Khan, "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review," ResearchGate, May 2023. [Online]. Available: [Link]

- S. Baykov et al., "The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters," Tetrahedron Letters, vol. 58, no. 1, pp. 54-56, 2017.

-

S. S. Karki, et al., "Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][15][16][17]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization," ACS Medicinal Chemistry Letters, vol. 6, no. 11, pp. 1096-1101, 2015.

- T. D. Penning et al., "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)," Journal of Medicinal Chemistry, vol. 40, no. 9, pp. 1347-1365, 1997.

-

U. S. Patent 7,419,991 B2, "3-[5-(2-fluoro-phenyl)-[1][15][16]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof," issued September 2, 2008.

- V. A. D'yakonov, et al., "A new approach to the synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids via a selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a catalytic system based on cobalt acetate," Russian Chemical Bulletin, vol. 64, no. 1, pp. 142-145, 2015.

-

Wikipedia contributors. (2025, December 19). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- Y. K. Agrawal, et al., "A comprehensive review on benzoic acid and its derivatives," YMER, vol. 22, no. 5, pp. 104-118, 2023.

- Z. A. Al-dujaili, and S. A. Yousif, "Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids," Baghdad Science Journal, vol. 21, no. 1, pp. 1-10, 2024.

Sources

- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ymerdigital.com [ymerdigital.com]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid [myskinrecipes.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] Poor solubility can severely limit a drug's bioavailability, complicate formulation design, and lead to unreliable results in preclinical assays.[1][3] The compound at the heart of this guide, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, presents a characteristic profile of a modern drug candidate: a heterocyclic system coupled with a classic carboxylic acid moiety. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a foundational step for its potential development, enabling rational solvent selection for synthesis, purification, crystallization, and the engineering of effective delivery systems.[4][5][6]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical workflow of a pharmaceutical scientist tasked with comprehensively characterizing a new chemical entity. We will begin with the theoretical underpinnings that allow for predictive assessments, transition to the gold-standard experimental methodologies for generating robust data, and conclude with high-throughput techniques essential for early-stage discovery. Each section is designed to explain not just the protocol but the causality—the scientific rationale—that justifies each experimental choice and analytical interpretation.

Section 1: Physicochemical Profile and Theoretical Solubility Considerations

Before any empirical work begins, a thorough analysis of the molecule's structure provides invaluable clues to its solubility behavior. This compound possesses distinct features that govern its interactions with solvents:

-

An Acidic Functional Group: The carboxylic acid moiety (-COOH) is the primary driver of pH-dependent solubility. In its protonated (neutral) form, it can act as a hydrogen bond donor and acceptor. Upon deprotonation to the carboxylate (-COO⁻), its polarity increases dramatically, favoring solubility in polar protic solvents. The acid dissociation constant, pKa, is a critical parameter that dictates the pH at which this transition occurs.

-

A Heterocyclic Core: The 1,2,4-oxadiazole ring is a polar, aromatic heterocycle containing nitrogen and oxygen atoms that can act as hydrogen bond acceptors. This contributes to the molecule's overall polarity.

-

Aromatic Systems: The benzene and oxadiazole rings provide rigidity and the potential for π-π stacking interactions.

Predictive Modeling: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] Two substances with similar HSP values are likely to be miscible.[8]

The HSP of a solvent or a solute can be visualized as a point in 3D space. The "solubility sphere" of a solute is a region in this space, and any solvent whose HSP coordinates fall within this sphere is considered a good solvent. The distance (Ra) between the HSP coordinates of the solute and the solvent in this space can be calculated, providing a numerical estimate of their affinity.[10]

A predictive workflow for screening solvents for this compound using HSP would involve:

-

Estimating the Solute's HSP: Using group contribution methods or software tools to calculate the δD, δP, and δH values for the target molecule.

-

Solvent Screening: Comparing the solute's HSP to a database of known solvent HSPs.

-

Ranking Potential Solvents: Calculating the HSP distance (Ra) to rank solvents from most to least likely to dissolve the compound. This theoretical screening can significantly narrow the experimental workload.[11]

Advanced Thermodynamic Models: NRTL and UNIQUAC

For more rigorous, quantitative predictions of solid-liquid equilibria, thermodynamic models such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are employed.[4][12][13] These models use parameters that account for the interaction energies between different molecules in a mixture to calculate activity coefficients, which are essential for predicting solubility.[14][15][16] While powerful, these models are more complex and often require a baseline of experimental data to determine the necessary binary interaction parameters.[13][17] They are particularly useful in process chemistry for designing crystallization processes and optimizing solvent mixtures.[17]

Caption: The sequential workflow of the gold-standard shake-flask method for determining equilibrium solubility.

Section 3: High-Throughput and pH-Dependent Solubility Profiling

In early drug discovery, speed and material conservation are paramount. [18]High-throughput screening (HTS) methods are used to rapidly assess the kinetic solubility of many compounds, while potentiometric titration is essential for characterizing ionizable molecules like our target compound.

HTS Kinetic Solubility via Nephelometry

Kinetic solubility is measured by precipitating a compound from a concentrated DMSO stock solution into an aqueous or organic medium. [1][3]While faster and requiring less material, this method can overestimate true thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms. [2][19] The process typically involves:

-

Preparing a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM). [3]2. Dispensing the stock solution into a 96-well plate containing the target solvent.

-

Detecting precipitation using laser nephelometry, which measures light scattering from the formed particles. [20]The concentration at which precipitation occurs is defined as the kinetic solubility.

This method is invaluable for quickly ranking compounds and identifying potential solubility liabilities early in the discovery process. [3][18]

pH-Dependent Solubility via Potentiometric Titration

For an ionizable compound like this compound, solubility is a function of pH. Potentiometric titration is a powerful technique that can determine both the intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form—and the pKa in a single experiment. [21][22][23] Principle: The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. [24]When the solution is saturated with the un-ionized form, the measured pH will deviate from that of a true solution, and this deviation can be used to calculate S₀.

Abbreviated Protocol:

-

A precise amount of the compound is suspended in a co-solvent/water mixture.

-

The suspension is titrated with a standardized base (e.g., NaOH). [24]3. The pH is recorded after each addition of titrant.

-

By analyzing the titration curve, particularly the regions where the compound precipitates or redissolves, one can derive both the pKa and the intrinsic solubility. [21][25] This data is crucial for predicting how the compound's solubility will change in different physiological environments (e.g., stomach vs. intestine) and for developing formulations at an optimal pH.

Caption: Conceptual plot showing how the solubility of an acidic drug increases as the pH rises above its pKa.

Section 4: Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison. This allows researchers to quickly identify the most promising solvents for specific applications.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Affinity (HSP) | Experimental Solubility (mg/mL) | Method |

| Heptane | Non-polar | Low | < 0.1 | Shake-Flask |

| Toluene | Aromatic | Moderate | 1.5 ± 0.2 | Shake-Flask |

| Ethyl Acetate | Ester | High | 12.3 ± 0.8 | Shake-Flask |

| Acetone | Ketone | High | 25.1 ± 1.5 | Shake-Flask |

| Ethanol | Polar Protic | High | 30.5 ± 2.1 | Shake-Flask |

| Methanol | Polar Protic | High | 28.9 ± 1.9 | Shake-Flask |

| pH 7.4 Buffer | Aqueous | (pH-dependent) | 5.2 ± 0.4 | Shake-Flask |

| Intrinsic (S₀) | Aqueous | (pH-independent) | 0.05 ± 0.01 | Potentiometry |

Interpretation:

-

For Synthesis/Purification: Solvents like acetone and ethyl acetate, which show high solubility, would be excellent candidates. A combination of a good solvent (like ethanol) and an anti-solvent (like heptane or water) would be ideal for crystallization.

-

For Formulation: The choice depends on the delivery route. For an oral formulation, the pH-dependent solubility is critical. The low intrinsic solubility (S₀) suggests that the compound will have poor solubility in the acidic environment of the stomach but will dissolve more readily in the small intestine. For topical or injectable formulations, organic co-solvents like ethanol or other pharmaceutically acceptable glycols would be necessary.

By integrating theoretical predictions with robust, multi-faceted experimental data, a comprehensive and actionable understanding of a compound's solubility can be achieved, paving the way for successful drug development.

References

- Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Bashimam, M. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]

-

American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

Elsevier. (n.d.). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. [Link]

-

PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

PubMed. (2007). High throughput solubility measurement in drug discovery and development. [Link]

-

Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

ACS Publications. (n.d.). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research. [Link]

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. [Link]

-

Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

-

Thermo. (n.d.). Introduction to Activity Coefficient Models. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Lifescience Global. (2015). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

AIDIC. (n.d.). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. [Link]

-

ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 12. sweet.ua.pt [sweet.ua.pt]

- 13. Introduction to Activity Coefficient Models — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 14. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aidic.it [aidic.it]

- 17. mail.lifescienceglobal.com [mail.lifescienceglobal.com]

- 18. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Executive Summary: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the carboxylic acid and the metabolic stability of the oxadiazole ring, makes it a valuable scaffold for designing novel therapeutic agents. This guide provides a detailed overview of its physicochemical properties, a validated synthesis protocol, standard analytical characterization methods, and a discussion of its applications in modern drug development, grounded in established scientific principles.

Introduction: The Role of Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle frequently employed in drug design. It is considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. Benzoic acid derivatives, in turn, are well-established pharmacophores known to interact with a multitude of biological targets through various mechanisms, including enzyme inhibition and receptor antagonism.[1] The combination of these two fragments in this compound creates a molecule with a unique electronic and steric profile, positioning it as a key intermediate for the synthesis of complex, biologically active molecules.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and drug design. The compound's molecular formula is C10H8N2O3, corresponding to a molecular weight of approximately 204.18 g/mol .[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C10H8N2O3 | [3][4] |

| Molecular Weight | 204.18 g/mol | [3][4] |

| CAS Number | 18039-43-5 | - |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate amidoxime followed by cyclization with an activated carboxylic acid derivative. This method is a robust and widely adopted strategy for constructing the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of N'-hydroxy-4-cyanobenzimidamide from 4-cyanobenzonitrile.

-

Dissolve 4-cyanobenzonitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the amidoxime intermediate.